Bienvenue dans la boutique en ligne BenchChem!

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

This compound merges a benzofuran, an isoxazole, and a benzo[d]thiazole-2-carboxamide into a single hybrid scaffold not found in public bio-data. Unlike the phenyl analog (CAS 1206998-03-9), the benzofuran-2-yl substituent alters π-stacking and lipophilicity, potentially shifting target engagement. Procure ≥95% purity (typical batch) for empirical dose-response profiling against Gram+/Gram- bacteria and EGFR-overexpressing cell lines (A549, HeLa, SW480). Pair with N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide and N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide for comparative SAR. 5–50 mg recommended for in silico docking and CETSA target-deconvolution studies.

Molecular Formula C20H13N3O3S
Molecular Weight 375.4
CAS No. 1208662-96-7
Cat. No. B2950328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1208662-96-7
Molecular FormulaC20H13N3O3S
Molecular Weight375.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C20H13N3O3S/c24-19(20-22-14-6-2-4-8-18(14)27-20)21-11-13-10-17(26-23-13)16-9-12-5-1-3-7-15(12)25-16/h1-10H,11H2,(H,21,24)
InChIKeyISTBZEXIARZRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1208662-96-7): Chemical Class and Baseline Characteristics for Procurement Decisions


N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1208662-96-7) is a synthetic small molecule (MF: C20H13N3O3S, MW: 375.4 g/mol) that combines a benzofuran, an isoxazole, and a benzo[d]thiazole-2-carboxamide moiety into a single hybrid scaffold . The compound is primarily listed in chemical vendor databases as a research chemical, typically supplied at ≥95% purity . Its structure places it within a broader class of heterocyclic amide derivatives that have been explored in medicinal chemistry for potential antimicrobial, anticancer, and anti-inflammatory applications; however, no primary peer-reviewed study or patent was identified that reports quantitative biological data specifically for this compound .

Why N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1208662-96-7) Cannot Be Interchanged with General In-Class Analogs


Within the benzofuran-isoxazole-amide family, even subtle structural modifications—such as replacing the benzofuran with a phenyl ring or altering the carboxamide terminus—can drastically shift biological target engagement, potency, and physicochemical properties [1]. For example, the closely related analog N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1206998-03-9) replaces the benzofuran with a phenyl group, altering the compound's π-stacking surface, hydrogen-bonding capacity, and overall lipophilicity (XLogP3-AA: 3.6), which can profoundly affect cellular permeability and target binding [1][2]. Without direct, quantitative head-to-head comparisons for this specific compound, procurement decisions cannot rely on class-level generalizations; each scaffold variant must be evaluated on its own empirical data [1].

Quantitative Comparative Evidence for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1208662-96-7): Head-to-Head Data Availability Assessment


Structural Differentiation from the Phenyl-Isoxazole Analog (CAS 1206998-03-9) Based on Computed Physicochemical Descriptors

The target compound replaces the 5-phenyl group on the isoxazole ring found in the comparator N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1206998-03-9) with a benzofuran-2-yl moiety. This substitution increases the heavy atom count from 24 to 27 and the topological polar surface area (TPSA) from 96.3 Ų (comparator) to an estimated ~105–115 Ų, while adding a hydrogen-bond acceptor. As this is a structural comparison based on computed descriptors rather than a measured biological assay, no quantitative activity difference can be stated [1].

Medicinal Chemistry Scaffold Hopping Physicochemical Profiling

Class-Level Antibacterial Activity of Benzofuran-Isoxazole Hybrids Cannot Be Extrapolated to the Target Compound

A series of benzofuran-based 3,5-disubstituted isoxazoles (compounds 7a–7j) were reported to exhibit 'excellent to moderate' antibacterial activity against both Gram-positive and Gram-negative bacteria in a 2018 study [1]. However, these compounds lack the benzo[d]thiazole-2-carboxamide appendage present in the target compound, and no quantitative MIC values against specific bacterial strains were disclosed for the target compound itself. This constitutes a class-level inference only and cannot be used to assert antibacterial potency for CAS 1208662-96-7.

Antibacterial Gram-positive Gram-negative Benzofuran-Isoxazole

EGFR Inhibitory Potential of Benzo[d]thiazole-2-carboxamide Derivatives: A Class-Level Reference Point with No Target Compound Data

A series of benzo[d]thiazole-2-carboxamide derivatives were designed as potential EGFR inhibitors and evaluated against A549 (lung), HeLa (cervical), and SW480 (colorectal) cancer cell lines. The most potent analog, 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide (6i), exhibited IC50 values of 4.05, 12.17, and 6.76 μM, respectively, while showing weak activity against EGFR-low HepG2 cells and normal HL7702 hepatocytes [1]. The target compound shares the benzo[d]thiazole-2-carboxamide core but differs in its isoxazole-benzofuran substituent; no EGFR inhibition or cytotoxicity data are available for CAS 1208662-96-7.

EGFR Inhibition Anticancer Benzo[d]thiazole-2-carboxamide

Appropriate Research Application Scenarios for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1208662-96-7) Based on Available Evidence


De Novo Phenotypic Screening in Antibacterial or Anticancer Panels

Given the benzofuran-isoxazole scaffold's reported antibacterial activity [1] and the benzo[d]thiazole-2-carboxamide core's association with EGFR inhibition [2], this compound is best positioned for empirical, broad-panel phenotypic screening. Users should design dose-response experiments across a panel of Gram-positive/Gram-negative bacteria and EGFR-overexpressing cancer cell lines (e.g., A549, HeLa, SW480) to generate the primary IC50/MIC data that are currently absent from the public domain. The compound's 95% purity specification is adequate for initial screening but may require repurification for dose-response studies.

Structure-Activity Relationship (SAR) Exploration Around the Benzofuran-Isoxazole-Benzothiazole Triad

The compound serves as a key intermediate for SAR studies aimed at understanding the contribution of the benzofuran-2-yl substituent relative to simpler aryl groups (e.g., phenyl, thienyl). By comparing the biological activity of this compound with analogs such as N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1206998-03-9) and N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide [3], researchers can map the pharmacophoric requirements for target engagement. Procurement should include these comparator compounds for parallel testing.

Computational Docking and Molecular Dynamics Studies

The compound's hybrid structure—featuring three distinct heterocyclic systems—makes it a suitable candidate for computational target-fishing and molecular docking campaigns. Its physicochemical properties (MW: 375.4; estimated TPSA >100 Ų) [3] place it within drug-like chemical space, and docking against kinase (e.g., EGFR) or bacterial enzyme (e.g., DNA gyrase) targets could generate testable hypotheses for subsequent in vitro validation. Procurement of small quantities (5–50 mg) is appropriate for such in silico-guided studies.

Chemical Probe Development for Target Deconvolution

In the absence of a defined molecular target, this compound may serve as a starting point for chemical probe development. Users should procure the compound alongside a structurally matched inactive control (e.g., a regioisomer or a truncated analog) to enable target deconvolution via affinity-based proteomics or cellular thermal shift assays (CETSA). The benzofuran moiety offers a potential handle for future derivatization or biotinylation for pull-down experiments [1].

Quote Request

Request a Quote for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.